BenchChemオンラインストアへようこそ!

(4-Methylpyridazin-3-yl)methanamine

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Procure (4-Methylpyridazin-3-yl)methanamine (CAS 1403767-23-6) as a differentiated pyridazine building block. The 4-methyl substituent exerts critical steric and electronic effects on the adjacent aminomethyl group, enabling regioselective functionalization at the 3-position—a feature unattainable with unsubstituted analogs. This substitution pattern enhances metabolic stability and lipophilicity (predicted logP ~0.3–0.6), making it the preferred scaffold for brain-penetrant NLRP3 inflammasome inhibitors and bipyridine cardiotonic analogs. Substituting generic pyridazin-3-ylmethanamine risks altered kinetics, lower yields, and uninterpretable SAR data.

Molecular Formula C6H9N3
Molecular Weight 123.16
CAS No. 1403767-23-6
Cat. No. B3047499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpyridazin-3-yl)methanamine
CAS1403767-23-6
Molecular FormulaC6H9N3
Molecular Weight123.16
Structural Identifiers
SMILESCC1=C(N=NC=C1)CN
InChIInChI=1S/C6H9N3/c1-5-2-3-8-9-6(5)4-7/h2-3H,4,7H2,1H3
InChIKeyFKZGBUUSOKEAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylpyridazin-3-yl)methanamine (CAS: 1403767-23-6) – Technical Baseline and Procurement Identifiers


(4-Methylpyridazin-3-yl)methanamine (CAS: 1403767-23-6) is a heterocyclic primary amine with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol [1]. It consists of a pyridazine core—a six-membered aromatic ring bearing two adjacent nitrogen atoms—substituted at the 3-position with an aminomethyl group and at the 4-position with a methyl group [2]. The compound is commercially available as the free base and as its hydrochloride salt (CAS: 2173991-77-8, MW: 159.62 g/mol), typically at purities of 95–98% . It serves primarily as a versatile small-molecule scaffold and synthetic intermediate for the construction of more complex pyridazine-containing pharmacophores.

Procurement Risk Assessment: Why (4-Methylpyridazin-3-yl)methanamine Cannot Be Interchanged with Unsubstituted or Regioisomeric Pyridazine Analogs


Substitution at the 4-position of the pyridazine ring with a methyl group exerts a substantial electronic and steric influence on the reactivity of the adjacent 3-position [1]. This substitution pattern modulates the basicity of the ring nitrogens and alters the nucleophilicity of the aminomethyl side chain, making the compound a non-fungible intermediate relative to unsubstituted pyridazin-3-ylmethanamine (CAS 93319-65-4) or its 5- or 6-methyl regioisomers. Furthermore, the 4-methyl group is a critical determinant of metabolic stability and target engagement in certain pyridazine-based pharmacophores, including those reported as NLRP3 inflammasome modulators [2]. Procurement of a generic analog without rigorous comparative validation in the intended synthetic route or assay risks altered reaction kinetics, reduced yield, or uninterpretable structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence for (4-Methylpyridazin-3-yl)methanamine: Comparator Data and Class-Level Benchmarking


Synthetic Utility and Yield Optimization in Pyridazine Scaffold Construction

In the preparation of pyridazine derivatives structurally related to bipyridine cardiotonics, 4-methylpyridazine serves as a key starting material. While direct yield data for the methanamine derivative are not reported, the literature indicates that reactions starting from 4-methylpyridazine can achieve high efficiency in subsequent functionalization steps [1]. In contrast, the synthesis of analogous compounds from 4-acetylpyridazine requires additional protection/deprotection steps and results in lower overall yields [1]. The 4-methyl substitution on the pyridazine core imparts distinct electronic properties that favor regioselective transformations, as demonstrated in DABCO-catalyzed three-component condensations that yield tri-substituted pyridazines with high regioselectivity in aqueous media [2].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Physicochemical Property Differentiation: Calculated LogP and pKa vs. Unsubstituted Pyridazine Analog

The addition of a methyl group at the 4-position of the pyridazine ring modifies key physicochemical properties relative to the unsubstituted parent compound, pyridazin-3-ylmethanamine (CAS 93319-65-4) [1]. Although experimentally measured values are not publicly available, in silico predictions (e.g., using ChemAxon or ACD/Labs) consistently estimate a higher logP (increased lipophilicity) and a modified pKa for the target compound . The increased lipophilicity is a critical parameter for optimizing membrane permeability and oral absorption in lead optimization programs [2].

Medicinal Chemistry Drug Design ADME

NLRP3 Inflammasome Modulation: Scaffold Relevance and Patent-Linked Differentiation

Pyridazine-containing compounds, including those with 4-methyl substitution patterns, have been disclosed as modulators of the NLRP3 inflammasome, a critical target in inflammatory and neurodegenerative diseases [1]. A recent patent application (US2024046037) from Zomagen Biosciences Ltd. specifically describes NLRP3 modulators that incorporate pyridazine cores [1]. While the exact biological activity (e.g., IC50) of (4-methylpyridazin-3-yl)methanamine itself is not publicly reported, its structural features align with key pharmacophore elements identified in the optimization of pyridazine-based NLRP3 inhibitors [2]. Specifically, the 4-methyl group is a common feature in optimized leads (e.g., ASP0965), where it contributes to enhanced brain penetration and improved in vitro IL-1β inhibitory activity [2].

Inflammation Immunology Drug Discovery

Recommended Deployment Scenarios for (4-Methylpyridazin-3-yl)methanamine Based on Quantitative Differentiation


Focused Library Synthesis of 3-Substituted-4-methylpyridazines for Cardiotonic or NLRP3-Targeted Drug Discovery

Utilize (4-methylpyridazin-3-yl)methanamine as a central building block to synthesize focused libraries of 3-substituted-4-methylpyridazine derivatives. The methyl group at the 4-position directs regioselective functionalization at the 3-aminomethyl group, as evidenced by efficient synthetic routes to bipyridine cardiotonic analogs [1] and by the prevalence of 4-methyl substitution in advanced NLRP3 inhibitor leads [2].

Optimization of CNS-Penetrant Lead Compounds Leveraging Enhanced Lipophilicity

In medicinal chemistry programs requiring blood-brain barrier penetration, the increased lipophilicity of (4-methylpyridazin-3-yl)methanamine (predicted logP ~0.3–0.6) relative to unsubstituted pyridazin-3-ylmethanamine (predicted logP ~ -0.4 to 0.0) makes it a more suitable starting scaffold [3]. This property aligns with the design of brain-penetrant NLRP3 inhibitors, as demonstrated by ASP0965, which features a dimethylpyridazine core [2].

Synthetic Methodology Development for Regioselective Pyridazine Functionalization

Employ (4-methylpyridazin-3-yl)methanamine in studies aimed at developing new regioselective C-H functionalization or cross-coupling methodologies. The presence of the 4-methyl group creates a distinct electronic environment that can be exploited to achieve selective transformations at the 3- or 6-positions, as illustrated by DABCO-catalyzed one-pot syntheses of 3,6-diaryl-4-methylpyridazines [4].

Generation of Metabolically Stable Pyridazine Analogs

Incorporate (4-methylpyridazin-3-yl)methanamine into lead optimization campaigns to block potential metabolic hotspots on the pyridazine ring. The 4-methyl substituent can impede oxidative metabolism at that position, potentially enhancing the metabolic stability and prolonging the half-life of drug candidates [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methylpyridazin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.